molecular formula C9H9ClN2 B2556165 3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)- CAS No. 1448776-93-9

3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-

Cat. No. B2556165
CAS RN: 1448776-93-9
M. Wt: 180.64
InChI Key: QCRJDNPWEPEYHV-UHFFFAOYSA-N
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Description

“3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” is a chemical compound with the empirical formula C6H3ClN2 . It is also known as 2-Chloro-4-cyanopyridine . The compound is part of the halogenated heterocycles group .


Synthesis Analysis

The synthesis of 3-pyridinecarbonitrile derivatives involves the Michael reaction of malononitrile (in base) and aroylacetonitriles (in acid) with chalcones in one pot . This process is highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” has been investigated using theoretical calculations at the B3LYP/6-311++G(d, p) level . The Natural Bond Orbital (NBO) analysis has been carried out to understand the probable charge transfer interaction present in the molecule .


Physical And Chemical Properties Analysis

The compound “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” has a melting point of 69-73 °C (lit.) . Its molecular weight is 138.55 .

Safety and Hazards

The compound “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

The future directions for “3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-” could involve further exploration of its potential applications in light-emitting and electroluminescence devices . Additionally, the development of new synthetic routes and the study of its fluorescent behavior could be areas of future research .

properties

IUPAC Name

2-chloro-4-propan-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6(2)7-3-4-12-9(10)8(7)5-11/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRJDNPWEPEYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarbonitrile, 2-chloro-4-(1-methylethyl)-

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